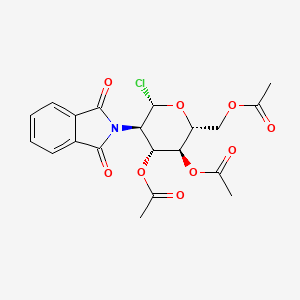

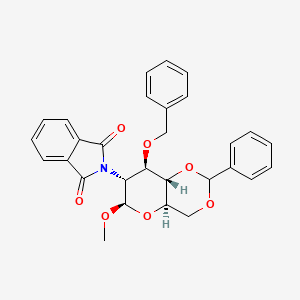

3-O-苄基-4,6-O-亚苄基-2-脱氧-2-N-邻苯二甲酰亚氨基-β-D-吡喃葡萄糖甲基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside” is a compound that has shown potential therapeutic properties . It is known to be effective against viral infections caused by distinct strains .

Synthesis Analysis

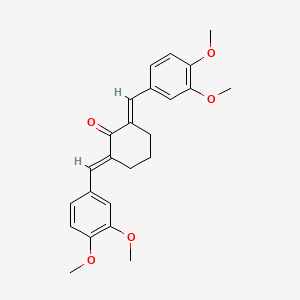

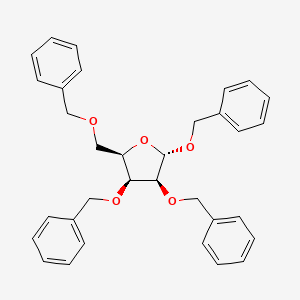

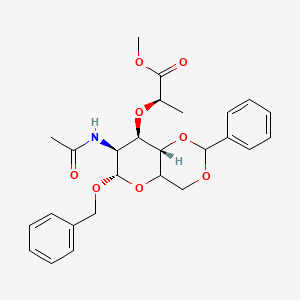

The synthesis of this compound involves the reductive ring-opening reaction of benzylidene-protected glucosides and mannosides . This reaction is carried out using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H . The reaction selectively yields the corresponding 2,3,4-tri-O-benzyl derivatives and 2,3,6-tri-O-benzyl derivatives .Molecular Structure Analysis

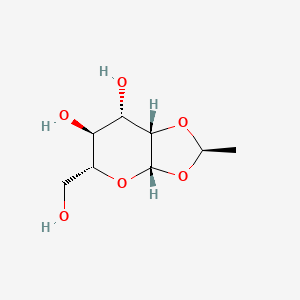

The molecular structure of this compound is characterized by both oxacyclic six-membered rings in the structure adopting a chair conformation . It represents the first example of a structurally characterized carbohydrate ester of orthocarbonic acid .Chemical Reactions Analysis

The chemical reactions involving this compound include the reductive ring-opening reaction of benzylidene-protected glucosides and mannosides . This reaction is carried out using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H .科学研究应用

Biomedical Field

“Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranose” is a compound of significant importance in the biomedical field . Its chemical intricacy unveils tremendous potential as a promising therapeutic agent .

Antiviral Applications

This compound is profoundly efficacious against viral infections caused by distinct strains . Its unique structure and properties make it a potential candidate for the development of new antiviral drugs .

Targeted Drug Delivery Systems

The compound’s utilization within targeted drug delivery systems presents a propitious avenue for combating specific diseases . It can be used to design drug molecules that can specifically target diseased cells, thereby increasing the efficacy of the treatment and reducing side effects .

Synthetic Carbohydrate Chemistry

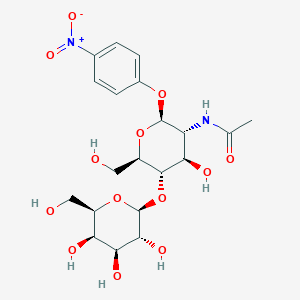

Benzylidene acetals, such as this compound, have found broad application in synthetic carbohydrate chemistry . They are used in the synthesis of complex carbohydrates, which have applications in various fields including drug development, biochemistry, and materials science .

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used in the synthesis of glycoproteins, which are proteins that have carbohydrates attached to them .

Creation of New Chiral Centers

During the formation of benzylidene acetals, a new chiral center is formed . This is significant in the field of stereochemistry, which studies the spatial arrangement of atoms in molecules .

作用机制

Target of Action

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside is a compound of significant importance in the biomedical field . It is profoundly efficacious against viral infections caused by distinct strains . This compound’s chemical intricacy unveils tremendous potential as a promising therapeutic agent .

Mode of Action

It is known to be utilized within targeted drug delivery systems , suggesting that it may interact with its targets in a specific and directed manner.

Biochemical Pathways

Given its efficacy against viral infections , it can be inferred that it likely interacts with pathways related to viral replication or host immune response.

Result of Action

The compound is known to be efficacious against viral infections caused by distinct strains . This suggests that the result of its action is the inhibition of viral replication or enhancement of the host’s immune response against the virus.

属性

IUPAC Name |

2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3/t22-,23-,24-,25-,28?,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDHLSHOGOVBCQ-DIFZJPFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)